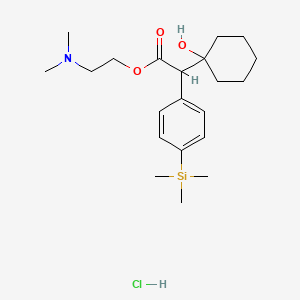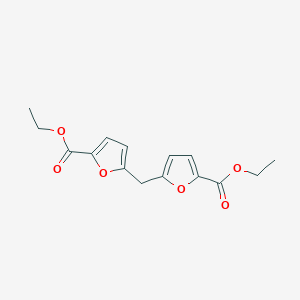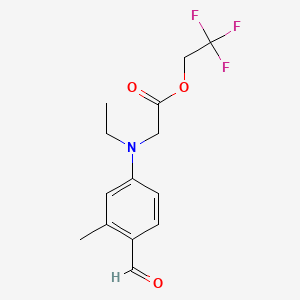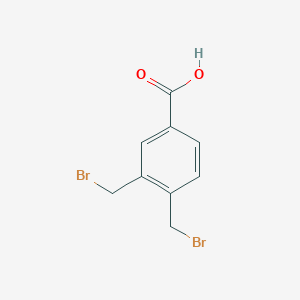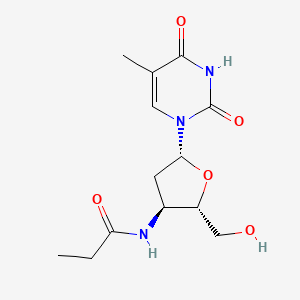
Ethylhydroxymercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylhydroxymercury is an organomercury compound with the chemical formula C₂H₆HgO. It is a derivative of ethylmercury, where a hydroxyl group is attached to the mercury atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethylhydroxymercury can be synthesized through the reaction of ethylmercury chloride with sodium hydroxide. The reaction typically occurs under mild conditions, with the ethylmercury chloride being dissolved in an aqueous solution and then treated with sodium hydroxide to yield this compound and sodium chloride as a byproduct.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling and control of reaction conditions to ensure the purity and yield of the final product. The use of high-purity reagents and controlled environments is crucial to avoid contamination and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylhydroxymercury undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form ethylmercury oxide.
Reduction: It can be reduced back to ethylmercury under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine are typically used for substitution reactions.
Major Products Formed
Oxidation: Ethylmercury oxide.
Reduction: Ethylmercury.
Substitution: Ethylmercury halides (e.g., ethylmercury chloride, ethylmercury bromide).
Wissenschaftliche Forschungsanwendungen
Ethylhydroxymercury has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving the interaction of mercury compounds with biological systems.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic tool.
Industry: Utilized in the production of certain types of sensors and analytical instruments.
Wirkmechanismus
The mechanism of action of ethylhydroxymercury involves its interaction with thiol groups in proteins and enzymes. This interaction can inhibit the activity of certain enzymes by binding to their active sites, leading to a disruption of normal cellular processes. The compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Ethylhydroxymercury is similar to other organomercury compounds such as methylmercury and phenylmercury. it is unique in its specific interactions with biological molecules and its distinct chemical reactivity.
Similar Compounds
Methylmercury: Known for its high toxicity and bioaccumulation in the environment.
Phenylmercury: Used in various industrial applications and as a preservative in some products.
Dimethylmercury: Extremely toxic and used primarily in research settings.
This compound stands out due to its specific hydroxyl group, which imparts unique chemical properties and reactivity compared to other organomercury compounds.
Eigenschaften
CAS-Nummer |
107-28-8 |
|---|---|
Molekularformel |
C2H7HgO |
Molekulargewicht |
247.67 g/mol |
IUPAC-Name |
ethylmercury;hydrate |
InChI |
InChI=1S/C2H5.Hg.H2O/c1-2;;/h1H2,2H3;;1H2 |
InChI-Schlüssel |
ANVXNTXJGMBLMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Hg].O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



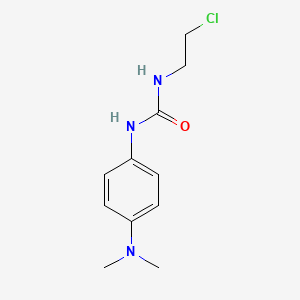
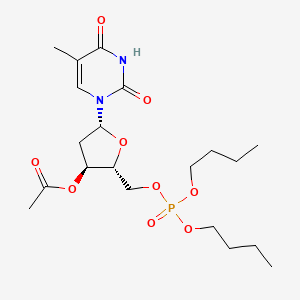
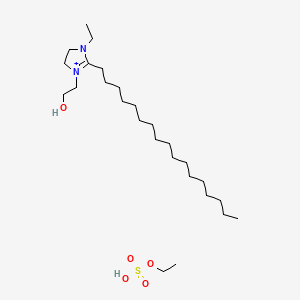
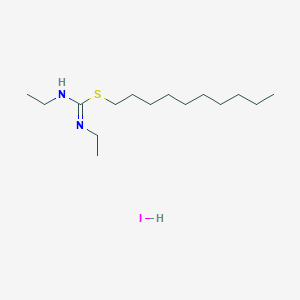
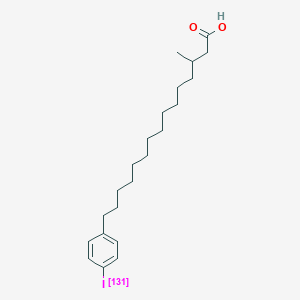
![[4-[(5R)-9-chloro-7,8-bis(ethylcarbamoyloxy)-2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl]phenyl] N-ethylcarbamate](/img/structure/B15195307.png)
